2-(2-ベンゾオキサゾリルアミノ)-6-メチルピリミジン-4(3H)-オン

概要

説明

The compound “2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves two synthetic approaches. The first synthetic strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The second synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . Both developed synthetic protocols are widely applicable, afford the desired aminobenzoxazoles in good to excellent yields, and use nontoxic and inexpensive starting material .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is a bicyclic planar molecule . It is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .科学的研究の応用

農薬系抗真菌剤

2-アミノベンゾオキサゾール構造を有する化合物は、農薬系抗真菌剤として設計・合成されています。 これらの化合物は、市販の殺菌剤と比較して、優れた広域スペクトル抗真菌活性を示しています .

蛍光増白剤

ベンゾオキサゾール誘導体は、蛍光増白剤として使用され、紫外線を可視光に変換します。 これらの化合物は、ポリ塩化ビニル、アクリル樹脂、ポリエステル繊維、塗料、コーティング、印刷インキなどの様々な材料の蛍光増白剤としても使用されています .

複合材料の界面改質剤

2,5-ビス(2-ベンゾオキサゾリル)チオフェンなどのベンゾオキサゾール化合物は、その電子供与性のために、ポリプロピレン/ハロイサイトナノチューブ複合材料の界面改質剤として使用されています .

作用機序

Target of Action

The compound, also known as 2-(1,3-benzoxazol-2-ylamino)-6-methylpyrimidin-4-ol, has been found to exhibit potent antifungal activities against a variety of phytopathogenic fungi . The primary targets of this compound are these fungi, which can seriously interrupt the normal growth of crops, fruits, and vegetables .

Mode of Action

This interaction likely involves the compound binding to certain proteins or enzymes within the fungi, disrupting their normal functions and leading to their death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the growth and proliferation of fungi . By inhibiting these pathways, the compound prevents the fungi from spreading and causing further damage to crops, fruits, and vegetables .

Pharmacokinetics

Given its potent antifungal activity, it is likely that the compound is readily absorbed and distributed to the sites of fungal infection, where it exerts its effects .

Result of Action

The result of the compound’s action is the inhibition of fungal growth and proliferation, leading to the death of the fungi . This results in the protection of crops, fruits, and vegetables from fungal damage, thereby preventing economic losses and ensuring food security .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, humidity, and pH . These factors can affect the compound’s stability, efficacy, and bioavailability. For example, certain environmental conditions may enhance the compound’s antifungal activity, while others may reduce its stability or bioavailability .

Safety and Hazards

将来の方向性

The development of effective methods leading to 2-aminobenzoxazoles and their analogues has attracted great attention . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing more efficient methods for the synthesis of benzoxazole derivatives, exploring their potential therapeutic applications, and improving their safety profile.

生化学分析

Biochemical Properties

2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in antifungal activities, such as those targeting phytopathogenic fungi . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity.

Cellular Effects

The effects of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of benzoxazole, including 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one, exhibit antiproliferative and anticancer activities . These effects are mediated through the compound’s ability to interfere with cellular signaling mechanisms and metabolic pathways.

Molecular Mechanism

At the molecular level, 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and enzyme activity. The compound’s structure allows it to fit into the binding pockets of target proteins, thereby modulating their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antifungal and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating key metabolic processes .

Transport and Distribution

Within cells and tissues, 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity . The compound’s distribution patterns are crucial for understanding its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.

特性

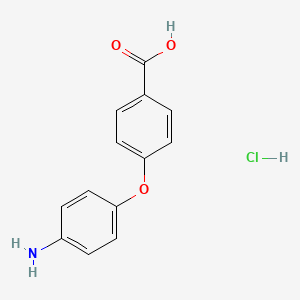

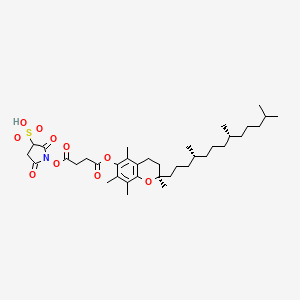

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-7-6-10(17)15-11(13-7)16-12-14-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADDFHACWSMNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)

![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)

![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)

methyl-lambda6-sulfanone](/img/structure/B1384073.png)